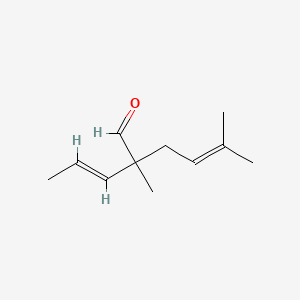
2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal is an organic compound with the molecular formula C11H18O. It is characterized by its unique structure, which includes a hex-4-enal backbone with dimethyl and prop-1-enyl substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the enal .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions: 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enal group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .
作用機序
The mechanism of action of 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .
類似化合物との比較
- 2,5-Dimethylhex-4-enal
- 2,5-Dimethyl-2-(prop-1-enyl)hexane
- 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enol
Comparison: 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher propensity for undergoing aldol condensation reactions and exhibits unique biological properties .
特性
CAS番号 |
63007-26-1 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2,5-dimethyl-2-[(E)-prop-1-enyl]hex-4-enal |
InChI |
InChI=1S/C11H18O/c1-5-7-11(4,9-12)8-6-10(2)3/h5-7,9H,8H2,1-4H3/b7-5+ |
InChIキー |
XXYFAGWOSDDCEC-FNORWQNLSA-N |
異性体SMILES |
C/C=C/C(C)(CC=C(C)C)C=O |
正規SMILES |
CC=CC(C)(CC=C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


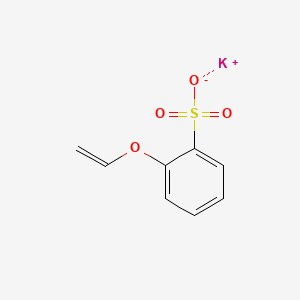
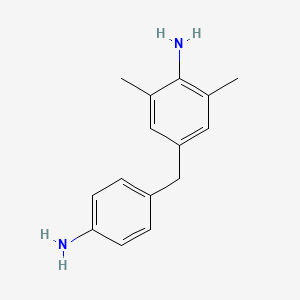
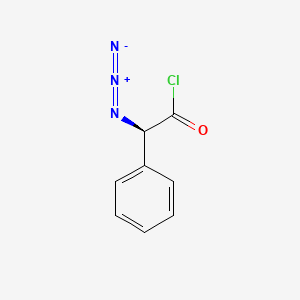
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
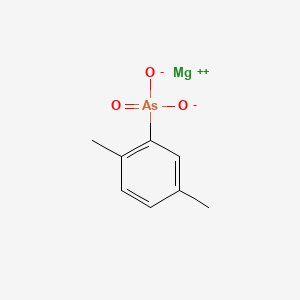
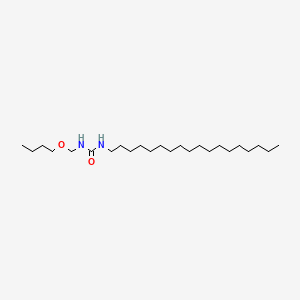
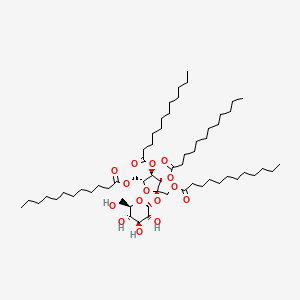
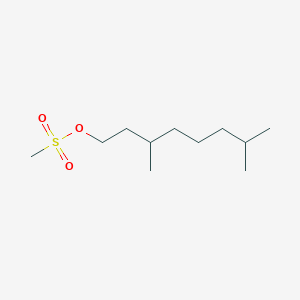
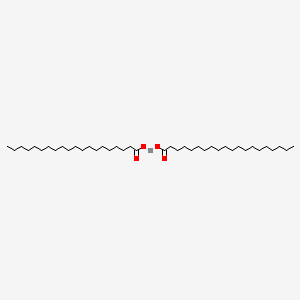
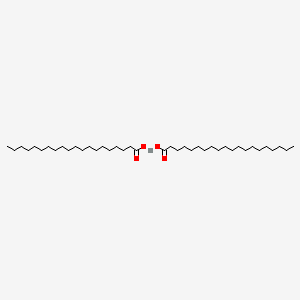
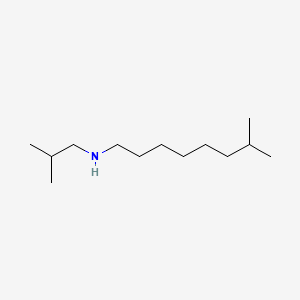
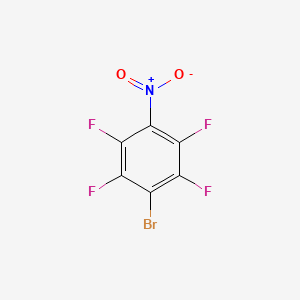
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)
